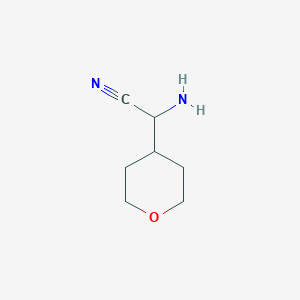

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile

CAS No.:

Cat. No.: VC20141742

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N2O |

|---|---|

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | 2-amino-2-(oxan-4-yl)acetonitrile |

| Standard InChI | InChI=1S/C7H12N2O/c8-5-7(9)6-1-3-10-4-2-6/h6-7H,1-4,9H2 |

| Standard InChI Key | OOASDBUGFZMERT-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCC1C(C#N)N |

Introduction

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile is a complex organic compound featuring a tetrahydropyran ring, an amino group, and an acetonitrile moiety. Its molecular formula is C₇H₁₂N₂O, with a molecular weight of approximately 140.18 g/mol, as reported by PubChem . This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Structural Features

The compound's structure includes:

-

Tetrahydropyran Ring: A six-membered ring with one oxygen atom, contributing to its cyclic nature.

-

Amino Group: Attached to the carbon adjacent to the tetrahydropyran ring, enhancing its reactivity and potential for biological interactions.

-

Acetonitrile Moiety: Introduces a nitrile functional group, known for its high reactivity in organic synthesis.

Biological Activity

Preliminary research suggests that this compound may exhibit antimicrobial and anti-inflammatory properties. Its structural features allow it to interact with biological targets such as enzymes and receptors, potentially modulating their functions. Further studies are necessary to fully understand its biological effects and therapeutic potential.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-2-(pyridin-3-yl)acetonitrile | Contains a pyridine ring | Antimicrobial properties |

| (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid | Tetrahydropyran ring | Neuroprotective effects |

| 3-Amino-3-(oxan-4-yl)propanenitrile | Similar oxane structure | Potential anticancer activity |

| 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile | Tetrahydropyran ring and acetonitrile moiety | Antimicrobial and anti-inflammatory properties |

Applications and Future Directions

The applications of 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile span various fields, including medicinal chemistry and organic synthesis. Its unique structure and potential biological activities make it a promising candidate for further research, particularly in the development of new therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume